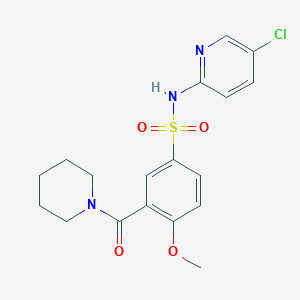

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves multiple steps, including reactions from simple precursors to achieve high-yield and selectivity for desired products. For instance, the synthesis of related benzenesulfonamide derivatives involves the condensation of specific amines with sulfonyl chlorides or other sulfonamide precursors in the presence of suitable bases and solvents to achieve high chemical yields (Gao et al., 2014).

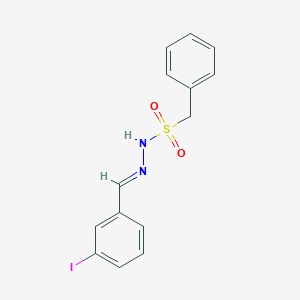

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized through various spectroscopic methods and structural determinations, including X-ray crystallography. These studies reveal the geometric orientation of atoms within the molecule, intermolecular interactions, and the conformational preferences of the sulfonamide group and its adjoining molecular framework. For example, research on related structures emphasizes the importance of π-π interactions and hydrogen bonding in establishing the three-dimensional molecular architecture (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The reactivity of N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its participation in various chemical reactions, owing to functional groups such as the sulfonyl and amide moieties. These functionalities contribute to its potential as a ligand in coordination chemistry or as a substrate in organic synthesis, demonstrating selectivity and specificity in reactions (Jacobs et al., 2013).

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancing Properties

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known by its study compound name SB-399885, has been identified as a potent, selective 5-HT6 receptor antagonist with significant cognitive enhancing properties. It has demonstrated high affinity for human recombinant and native 5-HT(6) receptors, showcasing over 200-fold selectivity over other receptors, ion channels, and enzymes tested. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. Its cognitive enhancing properties are likely mediated through enhancements of cholinergic function, suggesting potential therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photophysicochemical Properties

Research on derivatives of benzenesulfonamide has explored their photophysicochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. Studies have synthesized novel compounds with benzenesulfonamide derivative substituents, revealing their potential in photocatalytic applications due to suitable photosensitizing abilities. This research indicates a promising avenue for the development of new materials with applications in photocatalysis and photodynamic therapy, exploiting the unique properties of these benzenesulfonamide derivatives (Öncül et al., 2021).

Antimicrobial Activity

Another study has demonstrated the antimicrobial potential of N-pyridin-3-yl-benzenesulfonamide derivatives. A simple one-pot synthesis approach yielded a compound with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ijuomah et al., 2022).

Eigenschaften

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c1-26-16-7-6-14(11-15(16)18(23)22-9-3-2-4-10-22)27(24,25)21-17-8-5-13(19)12-20-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVNCRIFAGINAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)